3-(3-Fluoro-5-methoxyphenyl)-1-propene
Description
3-(3-Fluoro-5-methoxyphenyl)-1-propene is a fluorinated aromatic alkene characterized by a phenyl ring substituted with a fluorine atom at the meta-position (C3) and a methoxy group (-OCH₃) at the C5 position, linked to a propenyl chain. This compound is of interest in organic synthesis due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate its reactivity and stability.
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-5-9(11)7-10(6-8)12-2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQLPHAVIDCQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-1-propene typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like sodium methoxide (NaOCH3), or electrophiles like bromine (Br2).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-5-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and metabolic stability. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine and Methoxy Positioning
3-(3-Fluoro-5-methylphenyl)-1-propene
- Structure : Similar to the target compound but replaces the methoxy group with a methyl (-CH₃) group at C3.
- Reactivity : The methyl group, being electron-donating, increases the electron density of the aromatic ring compared to the methoxy group. This difference may alter regioselectivity in electrophilic substitution reactions or polymerization behavior.
- Applications : Methyl-substituted analogs are often explored in polymer chemistry (e.g., copolymerization with α-olefins) .
3-(1-Adamantyl)-1-propene
- Structure : Features a bulky adamantyl group instead of the fluorinated phenyl ring.
- Reactivity : The adamantyl group introduces steric hindrance, reducing polymerization rates but enhancing thermal stability in polymers.
Halogenated Propenes: Fluorine vs. Chlorine
1-Propene, 1,1,2,3,3,3-hexafluoro-
- Structure : Fully fluorinated propene derivative.
- Physical Properties : Extremely low boiling point (-22°C) and high chemical inertness due to strong C-F bonds.
- Applications: Used in specialty polymers (e.g., fluoropolymers for non-stick coatings), unlike the partially fluorinated target compound, which is more reactive .
1-Propene, 2,3-dichloro-
- Structure : Chlorine substituents at C2 and C3.
- Reactivity : Chlorine’s electronegativity and leaving-group ability make this compound prone to nucleophilic substitution or elimination reactions.
- Applications : Intermediate in pesticide synthesis, highlighting how halogen type (F vs. Cl) dictates functional roles .
Methoxy-Substituted Propenes
2-Methoxy-1-propene
- Structure : Methoxy group directly attached to the propenyl chain.
- Reactivity : Participates in stereoselective synthesis (e.g., Diels-Alder reactions) due to its electron-rich double bond.
- Applications : Demonstrated in protecting-group strategies for alcohols and amines, suggesting the target compound’s methoxy group could serve similar roles .
Research Findings and Data Tables
Table 1: Key Properties of Selected Propenes
Table 2: Substituent Impact on Reactivity
| Substituent | Electronic Effect | Steric Effect | Example Compound |
|---|---|---|---|
| -F | Electron-withdrawing | Low | This compound |
| -OCH₃ | Electron-donating | Moderate | 2-Methoxy-1-propene |
| -CH₃ | Electron-donating | Low | 3-(3-Fluoro-5-methylphenyl)-1-propene |
| Adamantyl | Neutral | High | 3-(1-Adamantyl)-1-propene |
Biological Activity
Overview
3-(3-Fluoro-5-methoxyphenyl)-1-propene is an organic compound notable for its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring, along with a propene side chain. Its chemical structure suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology.
The compound can undergo several chemical reactions, which include:
- Oxidation : Can yield ketones or carboxylic acids.
- Reduction : Converts the double bond into a single bond, forming saturated derivatives.
- Substitution : The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
These reactions can be facilitated using common reagents such as potassium permanganate for oxidation and palladium on carbon for reduction.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, influencing enzyme activity and signal transduction pathways. The presence of the fluorine atom and methoxy group may enhance the compound's reactivity and binding affinity to biological targets, although detailed studies are necessary to elucidate these mechanisms fully.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially affecting enzyme activity critical for microbial growth.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could make it a candidate for developing therapeutic agents targeting inflammatory diseases.
Case Studies and Research Findings
Recent studies have investigated the biological implications of compounds structurally related to this compound. For instance:
- Antimicrobial Activity : A study demonstrated that derivatives of similar compounds displayed significant antimicrobial activity against various pathogens. This suggests that modifications in the structure can enhance or inhibit such activities .
- Inflammation Models : In animal models of inflammation, related compounds have shown efficacy in reducing inflammatory markers, indicating potential applications in treating conditions like arthritis or other inflammatory disorders .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
